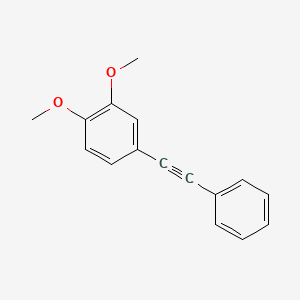
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is a complex organic compound with the molecular formula C27H22N6O This compound is known for its unique structural properties, which include a combination of hydroxy, methyl, and quinolinylhydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) typically involves the reaction of 4-Hydroxy-5-methylisophthalaldehyde with 8-quinolinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acetic acid or other mild acids
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process is optimized for yield and purity, often involving:
Purification: Recrystallization or chromatography
Quality Control: Spectroscopic analysis (NMR, IR) to ensure the correct structure and purity
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The quinolinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Electrophiles like bromine in the presence of a catalyst
Major Products
Oxidation: Formation of 4-Hydroxy-5-methylisophthalic acid derivatives
Reduction: Formation of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylamine)
Substitution: Formation of brominated derivatives of the quinolinyl group
Scientific Research Applications
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Studied for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. The quinolinylhydrazone moiety is responsible for its biological activity, potentially disrupting cellular processes in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-methylisophthalaldehyde
- 8-Quinolinylhydrazine
- 2-Hydroxy-5-methylisophthalaldehyde
Uniqueness
4-Hydroxy-5-methylisophthalaldehyde bis(8-quinolinylhydrazone) is unique due to its combination of hydroxy, methyl, and quinolinylhydrazone groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable metal complexes and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C27H22N6O |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-methyl-4,6-bis[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C27H22N6O/c1-18-14-19(16-30-32-23-10-2-6-20-8-4-12-28-25(20)23)15-22(27(18)34)17-31-33-24-11-3-7-21-9-5-13-29-26(21)24/h2-17,32-34H,1H3/b30-16+,31-17+ |
InChI Key |
CAJKUNQVRKQFLC-RVSCTIAXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3)/C=N/NC4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3)C=NNC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13382481.png)
![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)





![tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate](/img/structure/B13382515.png)
![4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
![17-hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/structure/B13382529.png)


